molecular formula C17H15NO2 B566600 3-(9-Anthryl)-L-alanine CAS No. 100896-08-0

3-(9-Anthryl)-L-alanine

Cat. No.: B566600
CAS No.: 100896-08-0
M. Wt: 265.312
InChI Key: MRVJUNXMEDRMRO-INIZCTEOSA-N
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Description

3-(9-Anthryl)-L-alanine is an organic compound that features an anthracene moiety attached to the amino acid L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Anthryl)-L-alanine typically involves the coupling of 9-anthraldehyde with L-alanine. One common method is the reductive amination of 9-anthraldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(9-Anthryl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(9-Anthryl)-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9-Anthryl)-L-alanine involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions are mediated through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Anthryl)-L-alanine is unique due to the presence of both an anthracene moiety and an amino acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

3-(9-Anthryl)-L-alanine is a non-natural amino acid that has garnered attention due to its unique structural properties and potential biological applications. This compound features an anthryl group, which is derived from anthracene, attached to the third carbon of the L-alanine backbone. Its molecular formula is C17H15NO2C_{17}H_{15}NO_2 with a molecular weight of approximately 265.31 g/mol. The incorporation of this fluorescent moiety enables researchers to utilize it in various biochemical and biophysical studies.

Fluorescence Properties

The anthryl group in this compound exhibits strong fluorescence, making it a valuable tool in biological research. When excited with light of a specific wavelength, it emits light at distinct wavelengths, allowing for the visualization and tracking of peptides and proteins within biological systems. This property is particularly useful in fluorescence microscopy techniques, where the localization and dynamics of biomolecules can be monitored in real-time .

Applications in Research

This compound has several notable applications across different fields:

  • Biochemistry : Utilized as a fluorescent probe to study protein-protein interactions. By labeling one protein with this compound and leaving another unlabeled, researchers can observe changes in fluorescence intensity or lifetime, providing insights into complex formation and dissociation dynamics .
  • Drug Discovery : Its ability to label peptides and proteins facilitates tracking drug candidates' binding to target proteins within cells. This capability is crucial for assessing drug efficacy and potential off-target effects .
  • Molecular Biology : The compound can intercalate into DNA, potentially affecting its structure and function. This interaction may have implications for understanding DNA-protein interactions and developing therapeutic agents .
  • Organic Electronics : this compound is also explored for its applications in organic electronic materials due to its unique optical properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several interactions:

  • Non-Covalent Interactions : The anthracene moiety can engage in π-π stacking with aromatic residues in proteins or nucleic acids, influencing their structure and function.
  • Hydrogen Bonding : Potential hydrogen bonding between the amino acid backbone and other biomolecules may play a role in its biological activity .
  • Influence on Protein Stability : Incorporation of this amino acid into peptides can enhance their stability against enzymatic degradation, thereby improving their functional properties .

Case Studies and Research Findings

Research has demonstrated various aspects of the biological activity of this compound:

  • A study indicated that peptides containing this compound exhibited enhanced binding affinities for specific targets compared to their non-labeled counterparts, suggesting that the anthracene moiety contributes significantly to the interaction dynamics .
  • Another investigation focused on its application as a fluorescent marker in live-cell imaging, showcasing its utility in monitoring cellular processes such as protein trafficking and localization .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other amino acid derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC₁₇H₁₅NO₂Strong fluorescence; used as a probe
Fmoc-3-(9-anthryl)-L-alanineC₂₂H₂₃NO₄Enhanced stability; used in peptide synthesis
Fmoc-L-AlanineC₇H₉NO₂Basic structure; widely used without modifications
Fmoc-TryptophanC₁₁H₁₂N₂O₂Exhibits fluorescence; unique biological properties

Properties

IUPAC Name

(2S)-2-amino-3-anthracen-9-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJUNXMEDRMRO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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